Umibecestat

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClF7N5O2/c1-16(7-34-17(2,15(28)32-16)19(25,26)27)13-10(21)3-4-11(30-13)31-14(33)12-9(20)5-8(6-29-12)18(22,23)24/h3-6H,7H2,1-2H3,(H2,28,32)(H,30,31,33)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBBWFNMHDUTRH-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CO[C@@](C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClF7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1387560-01-1 | |

| Record name | Umibecestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387560011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UMIBECESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4612B80545 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Umibecestat: A Technical Deep Dive into its Mechanism of Action as a BACE1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umibecestat (also known as CNP520) is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-beta (Aβ) peptides. The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease (AD). As such, BACE1 has been a prime therapeutic target for the development of disease-modifying therapies for AD. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical and clinical findings.

Core Mechanism of Action: BACE1 Inhibition

This compound is a small molecule drug that acts as a non-peptidic BACE1 inhibitor.[1] Its primary mechanism of action is the potent and selective inhibition of BACE1, thereby reducing the production of Aβ peptides.[1][2]

Signaling Pathway of BACE1 Inhibition by this compound

Caption: this compound inhibits BACE1, a key enzyme in the amyloidogenic pathway.

Quantitative Data

In Vitro BACE1 Inhibition

This compound demonstrates potent inhibition of BACE1 from different species.

| Target | IC50 |

| Human BACE1 | 11 nM |

| Mouse BACE1 | 10 nM |

Source: MedChemExpress.

BACE1 Selectivity

This compound exhibits selectivity for BACE1 over the homologous enzyme BACE2 and other aspartic proteases.

| Enzyme | Selectivity Ratio (vs. BACE1) |

| BACE2 | 2.7 |

| Cathepsin D | ~20,000 |

| Cathepsin E | ~6,000 |

Source: PMC[1], Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies.[3]

In Vivo Amyloid-β Reduction in Rats

Oral administration of this compound leads to a dose-dependent reduction of Aβ40 in the brain and cerebrospinal fluid (CSF) of rats.

| Dose (mg/kg) | Brain Aβ40 Reduction | CSF Aβ40 Reduction |

| 2.4 ± 0.31 (ED50) | 50% | Not Specified |

| 15.4 (30 µM/kg) | ~50% (at 24 hours) | ~50% (at 24 hours) |

| 51.3 (highest dose) | 89.3 ± 4.5% | Not Specified |

Source: MedChemExpress.

A single oral dose of 3.1 mg/kg in rats resulted in a greater than 75% reduction in both Aβ40 and Aβ42 concentrations in the CSF between 12 and 48 hours after dosing.

Experimental Protocols

While specific, detailed protocols for the preclinical studies of this compound are not publicly available in full, the following outlines the general methodologies likely employed based on standard practices in the field.

BACE1/BACE2 Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BACE1 and BACE2.

Methodology: A FRET (Förster Resonance Energy Transfer) or HTRF (Homogeneous Time-Resolved Fluorescence) assay is commonly used.

-

Reagents:

-

Recombinant human BACE1 or BACE2 enzyme.

-

A specific fluorogenic substrate peptide for BACE1 or BACE2.

-

Assay buffer (e.g., sodium acetate buffer at an acidic pH, typically around 4.5, to mimic the acidic environment of endosomes where BACE1 is active).

-

This compound at various concentrations.

-

Stop solution (e.g., a strong base to halt the enzymatic reaction).

-

-

Procedure:

-

The BACE1 or BACE2 enzyme is pre-incubated with varying concentrations of this compound in the assay buffer in a microplate.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

The reaction is terminated by adding a stop solution.

-

The fluorescence is measured using a plate reader. The cleavage of the substrate by the enzyme separates a fluorophore and a quencher, resulting in an increase in fluorescence.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: General workflow for a BACE1 inhibition assay.

In Vivo Aβ Reduction Study in Rats (General Protocol)

Objective: To evaluate the effect of orally administered this compound on Aβ levels in the brain and CSF of rats.

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., a solution or suspension) and administered orally via gavage at various doses. A vehicle control group receives the vehicle only.

-

Sample Collection:

-

CSF: CSF is collected from the cisterna magna at different time points after drug administration.

-

Brain Tissue: At the end of the study, animals are euthanized, and brains are collected. The brain tissue is then homogenized.

-

-

Aβ Quantification: Aβ40 and Aβ42 levels in the CSF and brain homogenates are measured using a specific and sensitive immunoassay, such as a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: The Aβ levels in the this compound-treated groups are compared to the vehicle control group to determine the percentage of Aβ reduction. Dose-response curves are generated to calculate the ED50 (the dose that produces 50% of the maximal effect).

Caption: General workflow for an in vivo Aβ reduction study in rats.

Clinical Development and Outcomes

This compound was advanced into clinical trials as a potential preventative treatment for Alzheimer's disease in individuals at high risk. The Alzheimer's Prevention Initiative (API) Generation Program comprised two Phase II/III studies, Generation Study 1 and Generation Study 2.

Alzheimer's Prevention Initiative (API) Generation Program

-

Population: Cognitively unimpaired individuals aged 60-75 at high risk for developing AD, based on age and apolipoprotein E (APOE) ε4 genotype.

-

Intervention:

-

Generation Study 1 (APOE4 homozygotes): this compound 50 mg daily or placebo.

-

Generation Study 2 (APOE4 heterozygotes with elevated brain amyloid): this compound 15 mg or 50 mg daily, or placebo.

-

-

Primary Outcome: Time to diagnosis of mild cognitive impairment or dementia due to AD.

Discontinuation of Clinical Trials

In July 2019, the clinical trials of this compound were discontinued.[2][4] The decision was based on the recommendation of the independent data monitoring committee, which observed a worsening in some measures of cognitive function in the this compound-treated groups compared to placebo.[2][4]

Reversibility of Cognitive Worsening

A subsequent analysis of the data from the discontinued trials revealed that the mild cognitive decline observed in participants treated with this compound was not progressive and reversed after the treatment was stopped. This finding suggests that the cognitive side effects may not be related to neurodegeneration.

Conclusion

This compound is a potent and selective BACE1 inhibitor that effectively reduces Aβ levels in preclinical models. Its mechanism of action is centered on the direct inhibition of BACE1, a critical enzyme in the amyloidogenic pathway. While this compound demonstrated target engagement in clinical trials, its development was halted due to observed cognitive worsening. The subsequent finding that these cognitive effects were reversible provides valuable insights for the future development of BACE1 inhibitors and other Aβ-targeting therapies for Alzheimer's disease. Further research is needed to fully understand the off-target effects that may have contributed to the clinical outcomes and to explore the potential for lower doses or different therapeutic windows for BACE1 inhibition.

References

- 1. f.oaes.cc [f.oaes.cc]

- 2. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inplasy.com [inplasy.com]

The Rise and Fall of Umibecestat (CNP520): A Technical Guide to a BACE1 Inhibitor's Journey in Alzheimer's Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Umibecestat (CNP520) emerged as a promising orally bioavailable and brain-penetrant β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor for the prevention of Alzheimer's disease. Developed by Novartis and Amgen, its potent and selective inhibition of BACE1 aimed to reduce the production of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's. Despite demonstrating significant Aβ reduction in preclinical and early clinical studies, the development of this compound was halted in Phase II/III trials due to an unexpected worsening of cognitive function in participants. This technical guide provides an in-depth overview of the discovery, development, and eventual discontinuation of this compound, offering valuable insights for the future of Alzheimer's drug development.

Introduction: The BACE1 Hypothesis and the Promise of this compound

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease.[1] BACE1 is the rate-limiting enzyme responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ.[2][3][4] Therefore, inhibiting BACE1 has been a major therapeutic strategy to slow or prevent the progression of the disease.

This compound was designed as a potent and selective small-molecule inhibitor of BACE1.[5][6] Its development was rooted in the optimization of a 5-amino-1,4-oxazine scaffold to enhance potency, brain penetration, and metabolic stability.[5] Preclinical studies demonstrated its efficacy in reducing Aβ levels in various animal models, setting the stage for clinical investigation.[5][7]

Preclinical Discovery and Characterization

The discovery of this compound involved a rigorous lead optimization process to identify a compound with superior BACE1/BACE2 selectivity and favorable pharmacokinetic properties.[5] This effort was driven by the need to minimize potential off-target effects, such as the fur color changes observed with earlier compounds in the series.[5]

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of human and mouse BACE1 with IC50 values in the low nanomolar range.[1] Importantly, it exhibited selectivity over the homologous enzyme BACE2 and the lysosomal aspartyl protease Cathepsin D, which was a critical consideration to mitigate potential safety concerns.[8]

Table 1: In Vitro Potency and Selectivity of this compound (CNP520)

| Target | Species | Assay Type | IC50 / Ki | Reference |

| BACE1 | Human | FRET Assay | IC50: 11 nM | [1] |

| BACE1 | Mouse | FRET Assay | IC50: 10 nM | [1] |

| BACE2 | Human | FRET Assay | Ki: 30 nM | [9] |

| Cathepsin D | Human | Enzymatic Assay | >1000-fold selectivity over BACE1 | [8] |

Preclinical Pharmacokinetics and Pharmacodynamics

In vivo studies in rats and dogs showed that this compound was orally bioavailable and could effectively cross the blood-brain barrier.[7] Administration of this compound led to a dose-dependent reduction of Aβ40 in both the brain and cerebrospinal fluid (CSF) of rats.[1] Long-term treatment in APP-transgenic mice resulted in a significant reduction of Aβ plaque deposition.[7]

Table 2: Preclinical Pharmacodynamic Effects of this compound (CNP520)

| Animal Model | Dose | Route of Administration | Effect on Aβ | Reference |

| Rat | 1.5-51.3 mg/kg | Oral gavage | Dose-dependent reduction of brain and CSF Aβ40 | [1] |

| Rat | 30 µM/kg (15.4 mg/kg) | Oral | ~50% reduction of brain and CSF Aβ40 at 24h | [1] |

| Dog | 3.1 mg/kg | Oral | >75% reduction of CSF Aβ40 and Aβ42 | [1] |

| APP-transgenic mice | Chronic treatment | Oral (in food) | Reduced Aβ plaque deposition | [7] |

Clinical Development

The promising preclinical profile of this compound led to its advancement into clinical trials. The clinical program aimed to assess the safety, tolerability, and efficacy of this compound in preventing or delaying the onset of Alzheimer's disease in individuals at high risk.

Phase I Studies

In healthy adult volunteers, this compound was found to be safe and well-tolerated.[7] The studies demonstrated a robust and dose-dependent reduction of Aβ in the CSF.[7]

Table 3: Phase I Clinical Trial Results for this compound (CNP520) in Healthy Adults (≥60 years)

| Dose | Effect on CSF Aβ | Safety and Tolerability | Reference |

| 10, 90, 300, 750 mg (single doses) | Robust and dose-dependent reduction | Safe and well-tolerated | [7] |

| 2 to 85 mg (3-month study) | Not specified | Safe and well-tolerated with no indication of impaired neurological function | [10] |

Phase II/III Generation Program and Discontinuation

This compound was advanced into two pivotal Phase II/III studies as part of the Alzheimer's Prevention Initiative (API) Generation Program.[11] These studies enrolled cognitively unimpaired individuals aged 60 to 75 who were at high genetic risk for developing Alzheimer's disease (apolipoprotein E (APOE) ε4 homozygotes and heterozygotes with elevated brain amyloid).[10]

However, in July 2019, Novartis, Amgen, and the Banner Alzheimer's Institute announced the decision to discontinue the clinical program for this compound.[11] This decision was based on a pre-planned review of unblinded data which revealed a worsening in some measures of cognitive function in the participants receiving the drug compared to placebo.[10][11] The potential benefit was no longer considered to outweigh the risk.[11]

A follow-up analysis of the data revealed that the cognitive worsening was a small, non-progressive, but statistically significant decline in performance on certain cognitive tests.[10] Encouragingly, this cognitive decline was found to be reversible shortly after the discontinuation of treatment, suggesting a symptomatic side effect rather than neurodegeneration.[10]

Table 4: Key Findings from the Phase II/III Generation Program for this compound (CNP520)

| Parameter | Finding | Reference |

| Cognitive Function | Worsening in some measures of cognitive function (e.g., RBANS, API Preclinical Composite Cognitive test) compared to placebo. | [10][11] |

| Reversibility | The observed mild cognitive decline reversed shortly after treatment washout. | [10] |

| Safety | The potential benefit did not outweigh the identified risk of cognitive worsening. | [11] |

| Biomarkers | Significant reduction in CSF Aβ levels was achieved. | [10] |

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathway

The primary mechanism of action of this compound is the inhibition of BACE1, a key enzyme in the amyloidogenic pathway of APP processing.

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

This compound Drug Development Workflow

The development of this compound followed a conventional pharmaceutical pipeline, from initial discovery through to late-stage clinical trials.

Caption: this compound (CNP520) Drug Development Workflow.

Experimental Protocols

BACE1 Enzyme Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a typical FRET-based assay to determine the inhibitory activity of compounds against BACE1.

-

Reagents and Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (e.g., based on the "Swedish" mutant APP sequence)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compound (this compound) and controls

-

384-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add 10 µL of the test compound dilution or assay buffer (for control wells).

-

Add 10 µL of 3X BACE1 substrate to each well and mix gently.

-

Initiate the reaction by adding 10 µL of 3X BACE1 enzyme to each well.

-

Incubate the plate at room temperature for 60-90 minutes, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 545 nm excitation and 585 nm emission for a red FRET substrate).[2]

-

Calculate the percent inhibition of BACE1 activity for each compound concentration and determine the IC50 value.

-

Quantification of Amyloid-β (Aβ40/Aβ42) in Cerebrospinal Fluid (ELISA)

This protocol outlines the steps for a sandwich ELISA to quantify Aβ levels in CSF samples.

-

Reagents and Materials:

-

ELISA plate pre-coated with a monoclonal antibody specific for the C-terminus of Aβ40 or Aβ42.

-

Detection antibody (biotinylated monoclonal antibody specific for the N-terminus of Aβ).

-

Streptavidin-horseradish peroxidase (HRP) conjugate.

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

-

Stop solution (e.g., 2N H2SO4).

-

Wash buffer (e.g., PBS with 0.05% Tween 20).

-

Assay diluent.

-

Aβ standards of known concentrations.

-

CSF samples collected in polypropylene tubes.

-

-

Procedure:

-

Prepare serial dilutions of the Aβ standards in assay diluent.

-

Add 100 µL of standards, controls, and undiluted CSF samples to the wells of the coated microplate.[3]

-

Incubate for 180 minutes at room temperature.[3]

-

Wash the plate multiple times with wash buffer.

-

Add 100 µL of the biotinylated detection antibody to each well and incubate.

-

Wash the plate.

-

Add 100 µL of streptavidin-HRP conjugate to each well and incubate.

-

Wash the plate.

-

Add 100 µL of TMB substrate to each well and incubate in the dark until color develops.[3]

-

Add 100 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and calculate the Aβ concentrations in the CSF samples.

-

Western Blot Analysis of sAPPβ in Cell Culture Supernatant

This protocol describes the detection of the BACE1 cleavage product, sAPPβ, in cell culture media.

-

Reagents and Materials:

-

Cell culture expressing APP.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody specific for sAPPβ.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Culture cells and treat with the test compound (this compound) or vehicle control.

-

Collect the cell culture supernatant.

-

Concentrate the supernatant if necessary (e.g., using ultrafiltration).

-

Determine the protein concentration of the cell lysates (for loading control).

-

Prepare samples by adding Laemmli sample buffer and boiling.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-sAPPβ antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of sAPPβ.

-

Conclusion and Future Perspectives

The story of this compound is a cautionary tale in the complex field of Alzheimer's drug development. While it successfully demonstrated target engagement and biomarker modulation (Aβ reduction), the unforeseen cognitive worsening in clinical trials highlights the challenges of translating preclinical efficacy into clinical benefit. The subsequent finding that these cognitive effects were reversible provides a glimmer of hope and a crucial area for further investigation into the underlying mechanisms.

The discontinuation of this compound, along with other BACE1 inhibitors, has prompted a re-evaluation of this therapeutic strategy. Key questions remain regarding the optimal timing of intervention, the degree of BACE1 inhibition required for efficacy without adverse effects, and the potential role of BACE1 in other physiological processes. The comprehensive data generated from the this compound program will undoubtedly be a valuable resource for the scientific community as it continues to unravel the complexities of Alzheimer's disease and pursue novel therapeutic avenues.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. intimakmur.co.id [intimakmur.co.id]

- 4. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aprh.journals.ekb.eg [aprh.journals.ekb.eg]

- 7. The BACE‐1 inhibitor CNP520 for prevention trials in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. novartis.com [novartis.com]

- 11. firstwordpharma.com [firstwordpharma.com]

Umibecestat (CNP520): A Deep Dive into its BACE1 Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umibecestat (CNP520) is a potent, orally bioavailable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2] Developed through a collaboration between Novartis and Amgen, this compound was designed for preventative clinical trials in individuals at high risk of developing Alzheimer's disease.[1] A critical aspect of its preclinical development was the thorough characterization of its selectivity profile to minimize off-target effects, a common challenge for BACE1 inhibitors. This technical guide provides a comprehensive overview of the selectivity of this compound against other key aspartic proteases and details the experimental methodologies used for this assessment.

Quantitative Selectivity Profile

The inhibitory activity of this compound against BACE1 and other structurally related aspartic proteases was rigorously evaluated. The data, summarized in the table below, demonstrates a high degree of selectivity for BACE1.

| Target Enzyme | IC50 (nM) | Species | Assay Type | Reference |

| BACE1 | 11 | Human | Enzymatic | [3] |

| BACE1 | 10 | Mouse | Enzymatic | [3] |

| BACE1 | 3 | Human APP expressing CHO cells | Cellular | [3] |

| BACE2 | 160 | Human | Enzymatic | |

| Cathepsin D | >10,000 | Human | Enzymatic | |

| Renin | >10,000 | Human | Enzymatic | |

| Pepsin | >10,000 | Human | Enzymatic |

Data for BACE2, Cathepsin D, Renin, and Pepsin are derived from the primary publication on the discovery of this compound.

Experimental Protocols

The determination of this compound's selectivity profile involved robust enzymatic and cellular assays.

BACE1 and BACE2 Enzymatic Assays

A homogenous time-resolved fluorescence (HTRF) assay was employed to determine the in vitro inhibitory potency of this compound against human BACE1 and BACE2.

-

Principle: The assay measures the cleavage of a specific subtrate by the respective enzyme, resulting in a change in the fluorescence resonance energy transfer (FRET) signal.

-

Reagents:

-

Recombinant human BACE1 and BACE2 enzymes.

-

A specific peptide substrate labeled with a FRET pair (e.g., a europium cryptate donor and an XL665 acceptor).

-

Assay buffer (e.g., sodium acetate buffer at pH 4.5).

-

-

Procedure:

-

This compound was serially diluted to various concentrations.

-

The inhibitor was pre-incubated with the BACE1 or BACE2 enzyme in the assay buffer.

-

The reaction was initiated by the addition of the FRET-labeled peptide substrate.

-

The reaction mixture was incubated at room temperature for a defined period.

-

The HTRF signal was measured using a plate reader capable of time-resolved fluorescence detection.

-

IC50 values were calculated from the dose-response curves.

-

Cathepsin D, Renin, and Pepsin Enzymatic Assays

The selectivity against other key human aspartic proteases, including Cathepsin D, renin, and pepsin, was assessed using commercially available FRET-based assay kits.

-

Principle: Similar to the BACE assays, these assays utilize specific substrates for each enzyme that are labeled with a fluorophore and a quencher. Cleavage of the substrate by the enzyme results in a measurable increase in fluorescence.

-

General Procedure:

-

This compound was tested at a high concentration (e.g., 10 µM) to determine the percentage of inhibition.

-

The assays were performed according to the manufacturer's instructions, typically involving incubation of the enzyme, substrate, and inhibitor, followed by fluorescence measurement.

-

For enzymes where significant inhibition was observed, full dose-response curves were generated to determine IC50 values.

-

Cellular BACE1 Inhibition Assay

The cellular potency of this compound was determined in a Chinese Hamster Ovary (CHO) cell line stably overexpressing human amyloid precursor protein (APP).

-

Principle: This assay measures the ability of the inhibitor to cross the cell membrane and inhibit BACE1 activity within a cellular context, leading to a reduction in the secretion of amyloid-beta (Aβ) peptides.

-

Procedure:

-

CHO-hAPP cells were seeded in multi-well plates.

-

The cells were treated with varying concentrations of this compound.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant was collected.

-

The levels of Aβ40 in the supernatant were quantified using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assay.

-

IC50 values were determined from the dose-response curve of Aβ40 reduction.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the amyloidogenic pathway targeted by this compound and the general workflow for determining its enzymatic inhibition.

Caption: The amyloidogenic pathway and the inhibitory action of this compound on BACE1.

Caption: General workflow for the in vitro enzymatic inhibition assay.

Conclusion

This compound exhibits a highly selective inhibition profile for BACE1 over other key aspartic proteases, including its close homolog BACE2, as well as Cathepsin D, renin, and pepsin. This selectivity, established through rigorous enzymatic and cellular assays, was a critical design feature aimed at minimizing the potential for off-target related adverse effects. While clinical development of this compound was ultimately discontinued due to observations of cognitive worsening in trial participants, the detailed characterization of its selectivity profile remains a valuable case study for the development of future BACE1 inhibitors and other targeted enzyme inhibitors.[4] The methodologies outlined here represent standard industry practices for assessing the selectivity of drug candidates.

References

- 1. The BACE‐1 inhibitor CNP520 for prevention trials in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

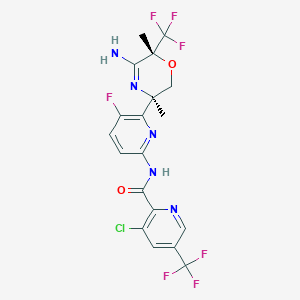

Chemical structure of Umibecestat

An In-depth Technical Guide to the Chemical Structure and Properties of Umibecestat

Introduction

This compound, also known as CNP520, is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] Developed through a collaboration between Novartis and Amgen, it was investigated for its potential to prevent or delay the onset of Alzheimer's disease.[3][4] The primary mechanism of action for this compound is the inhibition of BACE1, an aspartyl protease that initiates the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides.[5][6] The accumulation of these peptides is a central pathological hallmark of Alzheimer's disease.[3]

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for this compound, intended for researchers and professionals in drug development.

Chemical Structure and Identifiers

This compound is a complex heterocyclic molecule containing multiple fluorine atoms, which contribute to its metabolic stability and binding affinity. Its formal chemical name is N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoro-2-pyridinyl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide.[7] The structure and key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoro-2-pyridinyl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide[7] |

| Molecular Formula | C₁₉H₁₅ClF₇N₅O₂[7] |

| CAS Number | 1387560-01-1[7] |

| SMILES | C[C@]1(CO--INVALID-LINK--(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F[7] |

| InChIKey | PSBBWFNMHDUTRH-DLBZAZTESA-N[7] |

| Synonyms | CNP520, NVP-CNP520-NXA[7] |

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. This compound was optimized for properties such as brain penetration and metabolic stability.[8]

| Property | Value |

| Molecular Weight | 513.8 g/mol [1][7] |

| Topological Polar Surface Area (TPSA) | 102 Ų[7] |

| XLogP3 | 2.9 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 8 |

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the enzymatic activity of BACE1. In the amyloidogenic pathway of amyloid precursor protein (APP) processing, BACE1 performs the initial cleavage of APP. This is followed by a subsequent cleavage by the γ-secretase complex, which results in the generation of Aβ peptides, primarily Aβ40 and Aβ42.[5] By blocking the initial BACE1 cleavage, this compound effectively reduces the downstream production of these neurotoxic peptides.[8]

Biological and Clinical Activity

This compound demonstrated potent BACE1 inhibition in both in vitro and in vivo models. Its efficacy was characterized by a significant reduction in Aβ levels in the brain and cerebrospinal fluid (CSF) of preclinical animal models.[8][9]

Preclinical Quantitative Data

| Parameter | Species/System | Value |

| IC₅₀ (BACE1) | Human | 11 nM[1] |

| IC₅₀ (BACE1) | Mouse | 10 nM[1] |

| BACE1/BACE2 Selectivity Ratio | Human | 2.7[10] |

| ED₅₀ (Brain Aβ40 reduction) | Rat | 2.4 ± 0.31 mg/kg[1] |

| Aβ40 & Aβ42 Reduction in CSF | Dog (3.1 mg/kg, oral) | > 75% at 12-48h post-dose[1] |

Clinical Development Summary

This compound advanced to Phase II/III clinical trials as part of the Alzheimer's Prevention Initiative (API) Generation Program.[4] The studies enrolled cognitively unimpaired individuals at high genetic risk of developing Alzheimer's disease.[10][11] However, the trials were discontinued after a pre-planned review identified a worsening in some measures of cognitive function in the treatment groups compared to placebo.[4][12] Subsequent follow-up revealed that this mild cognitive decline was not progressive and reversed shortly after treatment was stopped, suggesting a symptomatic side effect rather than neurodegeneration.[10][11]

Experimental Protocols

In Vitro BACE1 Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against BACE1.

-

Reagents and Materials:

-

Recombinant human BACE1 enzyme.

-

Fluorogenic BACE1 substrate peptide (e.g., derived from APP sequence).

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5).

-

Test compound (this compound) serially diluted in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.

-

Add 10 µL of the diluted compound or DMSO (vehicle control) to the wells of the microplate.

-

Add 80 µL of the BACE1 enzyme solution (pre-diluted in cold Assay Buffer) to each well.

-

Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.

-

Immediately place the plate in a fluorescence reader set to the appropriate excitation/emission wavelengths for the substrate.

-

Monitor the increase in fluorescence over 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

In Vivo Aβ Reduction in Rodent Models

This protocol describes a general workflow for assessing the efficacy of a BACE1 inhibitor in reducing brain Aβ levels in vivo.

-

Animal Models:

-

Use appropriate animal models, such as Sprague-Dawley rats or APP-transgenic mice.[8] House animals under standard conditions with ad libitum access to food and water.

-

-

Compound Administration:

-

Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administer the compound orally (p.o.) via gavage at various dose levels (e.g., 0.5 - 50 mg/kg).[1] Include a vehicle-only control group.

-

-

Sample Collection:

-

At specified time points after dosing (e.g., 3, 6, 12, 24 hours), euthanize the animals.

-

Rapidly collect brain tissue and cerebrospinal fluid (CSF).

-

Homogenize the brain tissue in an appropriate buffer containing protease inhibitors.

-

-

Aβ Quantification:

-

Centrifuge the brain homogenates to separate soluble and insoluble fractions.

-

Measure the concentrations of Aβ40 and Aβ42 in the soluble fraction of the brain homogenate and in the CSF using a validated immunoassay, such as a sandwich ELISA or Meso Scale Discovery (MSD) assay.

-

-

Data Analysis:

-

Calculate the percent reduction of Aβ levels for each dose group compared to the vehicle control group.

-

Determine the dose-response relationship and calculate the ED₅₀ (the dose required to achieve 50% of the maximal Aβ reduction).[1]

-

Discovery and Optimization

The discovery of this compound stemmed from the optimization of a series of 5-amino-1,4-oxazine BACE1 inhibitors.[8] The initial lead compounds were refined to enhance potency, improve brain penetration, and increase metabolic stability. A key optimization step involved the introduction of methyl and trifluoromethyl groups at the 6-position of the oxazine core.[8][13] This structural modification led to a precursor compound, NB-360, which had an excellent pharmacological profile but was associated with fur color changes in preclinical animal models. Further optimization to mitigate this side effect, while maintaining superior BACE1/BACE2 selectivity and favorable pharmacokinetics, resulted in the discovery of this compound (CNP520).[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C19H15ClF7N5O2 | CID 88602735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmtech.com [pharmtech.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Pharmacokinetics and Brain Penetration of Umibecestat (CNP520)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The clinical development of umibecestat was discontinued due to safety concerns, specifically a worsening in some measures of cognitive function.[1][2] This document is intended for informational and research purposes only.

Introduction

This compound (CNP520) is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[3][4] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which ultimately leads to the formation of amyloid-β (Aβ) peptides.[5] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease (AD). This compound was developed with the aim of preventing or delaying the onset of AD by reducing Aβ production.[3] A critical aspect of its development was ensuring adequate penetration of the blood-brain barrier (BBB) to engage its target in the central nervous system (CNS). This guide provides a detailed overview of the pharmacokinetics and brain penetration of this compound, based on available preclinical and clinical data.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical species (mice, rats, and dogs) and in human clinical trials.[3][6]

Preclinical Pharmacokinetics

This compound demonstrated a favorable pharmacokinetic profile in preclinical studies, with significant reduction of Aβ levels in the brain and cerebrospinal fluid (CSF) of rats and dogs.[7]

Table 1: Preclinical Pharmacokinetic and Pharmacodynamic Parameters of this compound

| Parameter | Species | Value | Reference |

| Pharmacodynamics | |||

| Brain Aβ40 ED50 | Rat | 2.4 ± 0.31 mg/kg (oral) | [4] |

| Brain Aβ40 Reduction (at highest dose) | Rat | 89.3 ± 4.5% | [4] |

| CSF Aβ40 & Aβ42 Reduction (3.1 mg/kg, oral, 7 days) | Dog | > 75% at 12-48h post-dose | [4] |

| Brain Penetration | |||

| Unbound CSF to Unbound Blood Ratio | Dog | 0.7 | [6] |

| In Vivo IC50 | |||

| Total CNP520 in blood | Dog | 103.1 ± 12.3 nM | [6] |

| Unbound CNP520 in blood | Dog | 3.3 ± 0.03 nM | [6] |

Clinical Pharmacokinetics

In human studies, this compound exhibited dose-proportional exposure and a long half-life, making it suitable for once-daily dosing.[6]

Table 2: Human Pharmacokinetic Parameters of this compound (Single Dose)

| Parameter | Population | Value | Reference |

| Tmax (Time to maximum concentration) | Healthy Adults | 1 - 8 hours | [6] |

| T1/2 (Terminal half-life) | Healthy Adults | 61.3 - 83.8 hours | [6] |

| T1/2 (Terminal half-life) | Participants ≥ 60 years | 81.4 - 109 hours | [6] |

| Exposure (Cmax and AUC) | Healthy Adults | Approximately dose-proportional | [6] |

Brain Penetration

A key feature in the design of this compound was its ability to penetrate the CNS. The optimization of its chemical structure, including the insertion of methyl and trifluoromethyl groups, led to a very low P-glycoprotein efflux ratio, which facilitates high CNS penetration and exposure.[3]

Preclinical studies in dogs demonstrated that this compound is efficiently distributed to the central compartment, with a ratio of unbound drug in the CSF to unbound drug in the blood of 0.7.[6] This indicates that a significant portion of the systemically available drug can cross the blood-brain barrier and reach its target, BACE1, in the brain.

Experimental Protocols

In Vivo Pharmacokinetics and Brain Penetration in Preclinical Models

Objective: To determine the pharmacokinetic profile and brain penetration of this compound in preclinical species (e.g., rats, dogs).

Methodology:

-

Animal Models: Wild-type animals (e.g., Sprague-Dawley rats, Beagle dogs) are used to assess the pharmacokinetic profile in a non-disease state.[3]

-

Drug Administration: this compound is administered orally via gavage at various dose levels.[4]

-

Sample Collection:

-

Blood: Serial blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs). Plasma is separated by centrifugation.

-

Cerebrospinal Fluid (CSF): CSF samples are collected from the cisterna magna. In some studies, an intrathecal catheter may be implanted for serial CSF sampling.[6]

-

Brain Tissue: At the end of the study, animals are euthanized, and brain tissue is collected and homogenized.

-

-

Bioanalysis: The concentration of this compound in plasma, CSF, and brain homogenates is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life. The brain-to-plasma ratio and the unbound CSF-to-unbound plasma ratio are calculated to assess brain penetration.

Human Pharmacokinetics and CSF Aβ Reduction

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in human subjects.

Methodology:

-

Study Population: Healthy adult volunteers, including elderly participants (≥ 60 years of age).[6]

-

Study Design: A randomized, placebo-controlled, single- and multiple-ascending dose study.

-

Drug Administration: this compound is administered orally as a single dose or as repeated daily doses for a specified duration (e.g., 3 months in the Phase IIa study).[7]

-

Sample Collection:

-

Blood: Serial blood samples are collected to determine the plasma concentration of this compound over time.

-

Cerebrospinal Fluid (CSF): CSF samples are collected via lumbar puncture or an indwelling intrathecal catheter at specified time points to measure this compound and Aβ levels.[6]

-

-

Bioanalysis: this compound concentrations in plasma and CSF are measured using a validated LC-MS/MS method. Aβ levels (Aβ40 and Aβ42) are quantified using immunoassays (e.g., ELISA).

-

Data Analysis: Pharmacokinetic parameters are calculated as described above. The percentage reduction in CSF Aβ levels from baseline is determined to assess the pharmacodynamic effect of this compound.

Visualizations

BACE1 Signaling Pathway in Alzheimer's Disease

Caption: Amyloidogenic processing of APP and the inhibitory action of this compound on BACE1.

Experimental Workflow for Brain Penetration Assessment

Caption: A typical experimental workflow for evaluating the brain penetration of a drug candidate.

Conclusion

This compound was a potent, selective, and brain-penetrant BACE1 inhibitor that effectively reduced Aβ levels in both preclinical models and human subjects. Its pharmacokinetic profile, characterized by dose-proportional exposure and a long half-life, supported once-daily dosing. The rational drug design of this compound successfully addressed the challenge of CNS penetration, a critical factor for drugs targeting neurodegenerative diseases. Despite its promising preclinical and early clinical pharmacodynamic effects, the development of this compound was halted due to adverse cognitive effects observed in later-stage clinical trials.[4][8] The data and methodologies presented in this guide remain valuable for the scientific community in the ongoing effort to develop safe and effective treatments for Alzheimer's disease.

References

- 1. novartis.com [novartis.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Discovery of this compound (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The BACE‐1 inhibitor CNP520 for prevention trials in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Preclinical Profile of Umibecestat (CNP520): An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Umibecestat (CNP520) is a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. Preclinical studies in various animal models, including mice, rats, and dogs, have demonstrated that this compound effectively reduces amyloid-β (Aβ) levels in both the brain and cerebrospinal fluid (CSF). This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its pharmacodynamic efficacy, pharmacokinetic profile, and safety in animal models. The information is presented to support further research and development in the field of Alzheimer's therapeutics.

Mechanism of Action: BACE1 Inhibition

This compound is an orally administered small molecule that selectively inhibits BACE1 over its homolog BACE2, with a reported selectivity ratio of 2.7.[1] BACE1 is the rate-limiting enzyme that cleaves the amyloid precursor protein (APP) at the β-secretase site, initiating the production of Aβ peptides. By inhibiting BACE1, this compound effectively reduces the generation of Aβ40 and Aβ42, the primary components of amyloid plaques in the brains of individuals with Alzheimer's disease.

Signaling Pathway of BACE1 in APP Processing

The following diagram illustrates the canonical amyloidogenic pathway and the role of BACE1, which is the target of this compound.

Pharmacodynamic Efficacy: Aβ Reduction

Preclinical studies have consistently demonstrated the dose-dependent reduction of Aβ levels in the brain and CSF of multiple species following oral administration of this compound.

In Vivo Aβ Reduction in Rodents

In a study involving rats, a single oral dose of this compound resulted in a significant, dose-dependent reduction in brain Aβ40 levels.[2] At the highest dose tested, an 89.3% reduction compared to untreated controls was observed.[2] The oral dose required to achieve a 50% reduction in rat brain Aβ40 (ED50) was determined to be 2.4 mg/kg.[2]

Table 1: Dose-Dependent Reduction of Brain Aβ40 in Rats

| Oral Dose of this compound (mg/kg) | Mean Reduction in Brain Aβ40 (%) |

| 1 | ~40% |

| 3 | ~60% |

| 10 | ~80% |

| 30 | 89.3% |

| Data derived from graphical representations in Neumann et al., 2018.[2] |

Studies in APP-transgenic mice also showed that chronic treatment with this compound slowed the deposition of Aβ plaques.[1]

In Vivo Aβ Reduction in Non-Rodents

Studies in dogs also demonstrated a robust reduction in CSF Aβ levels upon treatment with this compound. The free ED50 in dog blood for Aβ reduction was found to be 3.3 nM, which closely translated to the human plasma free ED50.[2]

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, which are essential for a centrally acting therapeutic.

Brain Penetration

A distribution study in rats administered a 15.4 mg/kg oral dose of this compound revealed a peak concentration of 50 nM of unbound drug in the brain.[2] This concentration is fivefold higher than the in vitro IC50 for BACE1 inhibition, indicating that therapeutically relevant concentrations are achieved in the central nervous system.[2]

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Oral Dose | 15.4 mg/kg |

| Peak Unbound Brain Concentration | 50 nM |

| In Vitro BACE1 IC50 | ~10 nM |

| Data extracted from Neumann et al., 2018.[2] |

While specific Cmax, Tmax, AUC, and half-life values for different species and doses are detailed in the primary publications, the available data indicates a profile suitable for once-daily dosing.

Preclinical Safety and Toxicology

Comprehensive toxicology studies in animals have demonstrated a sufficient safety margin for this compound.

Key Safety Findings

Animal toxicology studies of this compound did not show signs of hair depigmentation, retinal degeneration, liver toxicity, or cardiovascular effects, which have been concerns with other BACE1 inhibitors.[2]

Table 3: Summary of Preclinical Safety Findings for this compound

| Safety Endpoint | Observation in Animal Models |

| Hair Depigmentation | No significant findings |

| Retinal Degeneration | No significant findings |

| Liver Toxicity | No significant findings |

| Cardiovascular Effects | No significant findings |

| Information based on statements in Neumann et al., 2018.[2] |

Specific No Observed Adverse Effect Levels (NOAELs) from these studies are available in the detailed toxicology reports within the primary literature.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

Animal Models

-

Rats (e.g., Sprague-Dawley): Used for pharmacokinetic and pharmacodynamic (Aβ reduction in brain and CSF) studies.

-

Dogs (e.g., Beagle): Utilized for pharmacokinetic and pharmacodynamic (Aβ reduction in CSF) studies, often as a non-rodent species to assess translation to humans.

-

APP-Transgenic Mice (e.g., APP23): Employed to model the amyloid pathology of Alzheimer's disease and to evaluate the long-term effects of this compound on amyloid plaque deposition and associated neuroinflammation.[2]

Measurement of Amyloid-β

Enzyme-Linked Immunosorbent Assay (ELISA): A standard method for the quantitative measurement of Aβ40 and Aβ42 in brain homogenates and CSF.

Experimental Workflow for Brain Aβ ELISA

Immunohistochemistry (IHC): Used for the visualization and quantification of amyloid plaques in brain sections from APP-transgenic mice.

Behavioral Testing

Morris Water Maze (MWM): A common behavioral test to assess spatial learning and memory deficits in rodent models of Alzheimer's disease. The test typically involves training mice to find a hidden platform in a circular pool of water, using visual cues around the room.

Experimental Workflow for Morris Water Maze

Histopathology

Standard histopathological techniques are employed in toxicology studies to examine tissues from various organs for any treatment-related microscopic changes. This involves tissue fixation, embedding, sectioning, and staining (e.g., with Hematoxylin and Eosin) for evaluation by a veterinary pathologist.

Conclusion

The preclinical data for this compound (CNP520) demonstrates its potential as a disease-modifying therapy for Alzheimer's disease. Its potent and selective inhibition of BACE1 leads to a robust, dose-dependent reduction of Aβ in the brain and CSF of multiple animal species. The favorable pharmacokinetic and safety profile observed in these preclinical models supported its advancement into clinical trials. This in-depth guide provides a technical foundation for researchers to understand the preclinical characteristics of this compound and to inform the design of future studies with BACE1 inhibitors.

References

Umibecestat Target Engagement Biomarkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement biomarkers for Umibecestat (CNP520), a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed for the prevention of Alzheimer's disease, the clinical development of this compound was ultimately halted due to observations of cognitive worsening in trial participants.[1][2][3][4][5] Despite its discontinuation, the study of this compound and its interaction with BACE1 has provided valuable insights into the role of amyloid-β (Aβ) pathway modulation and the utility of specific biomarkers in assessing target engagement for this class of therapeutic agents.

Core Mechanism of Action and Key Biomarkers

This compound is designed to inhibit BACE1, the rate-limiting enzyme in the production of Aβ peptides from the amyloid precursor protein (APP).[6][7][8][9] The direct consequence of BACE1 inhibition is a reduction in the cleavage of APP at the β-site, leading to decreased production of Aβ peptides, including Aβ40 and Aβ42, as well as the soluble amyloid precursor protein β (sAPPβ).[10][11][12] Therefore, the primary target engagement biomarkers for this compound are the measurement of these downstream products in cerebrospinal fluid (CSF) and, to a lesser extent, in plasma. A reduction in the levels of Aβ40, Aβ42, and sAPPβ serves as a direct indicator of BACE1 inhibition in the central nervous system.[10][11][12]

Quantitative Data on Target Engagement

Preclinical and early-phase clinical studies with this compound demonstrated a robust and dose-dependent reduction in key target engagement biomarkers.

Preclinical Data: Aβ Reduction in Rats

In preclinical studies, oral administration of this compound to rats resulted in a significant, dose-dependent decrease in Aβ40 levels in both brain tissue and cerebrospinal fluid (CSF).

| Species | Matrix | Dose (mg/kg) | Aβ40 Reduction (%) | Time Point |

| Rat | Brain | 2.4 (ED50) | 50 | 4 hours |

| Rat | Brain | Not Specified (highest dose) | 89.3 ± 4.5 | 4 hours |

| Rat | Brain | 15.4 | ~50 | 24 hours |

| Rat | CSF | 15.4 | ~50 | 24 hours |

Table 1: Preclinical efficacy of this compound in reducing Aβ40 in rats.

Clinical Data: Aβ Reduction in Healthy Adults

Phase I and IIa studies in healthy older adults confirmed the potent effect of this compound on CSF Aβ levels. These studies were crucial in selecting the doses for the larger prevention trials.[1]

| Study Phase | Population | Dose | Aβ Reduction in CSF (%) | Notes |

| Phase I (2-week) | Healthy Adults (≥60 years) | 10 mg/day | 59.8 ± 9.88 | Dose-dependent reduction observed. |

| Phase I (2-week) | Healthy Adults (≥60 years) | 300 mg/day | 93.9 ± 2.09 | Maximum reduction observed at the highest dose. |

| Phase IIa (3-month) | Healthy Adults (≥60 years) | 15 mg/day | ~70 (projected BACE inhibition) | Dose selected for the Generation Program.[1] |

| Phase IIa (3-month) | Healthy Adults (≥60 years) | 50 mg/day | ~90 (projected BACE inhibition) | Dose selected for the Generation Program.[1] |

Table 2: Reduction of CSF Aβ in healthy adults treated with this compound.

Experimental Protocols

Accurate measurement of target engagement biomarkers is critical. The following are detailed methodologies for the key experiments cited in the study of this compound and other BACE1 inhibitors.

Quantification of Aβ40 and Aβ42 in CSF and Brain Homogenates by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a standard method for the quantitative determination of Aβ peptides.

Protocol:

-

Sample Preparation:

-

CSF samples are typically used directly or with minimal dilution.

-

Brain tissue is homogenized in a suitable buffer (e.g., Tris-buffered saline with protease inhibitors) and centrifuged to separate soluble and insoluble fractions.

-

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42 and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% bovine serum albumin in PBS) to prevent non-specific binding.

-

Sample and Standard Incubation: Standards of known Aβ40 or Aβ42 concentrations and the prepared samples are added to the wells and incubated for 2 hours at room temperature or overnight at 4°C.

-

Detection Antibody Incubation: After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP), which recognizes the N-terminus of the Aβ peptide, is added and incubated for 1-2 hours at room temperature.

-

Substrate Addition and Signal Detection: A substrate for the enzyme (e.g., TMB for HRP) is added, and the color development is stopped with a stop solution. The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: A standard curve is generated from the absorbance readings of the standards, and the concentrations of Aβ40 or Aβ42 in the samples are calculated from this curve.

Measurement of sAPPβ by Western Blot

Western blotting can be used to detect and semi-quantify the levels of sAPPβ.

Protocol:

-

Sample Preparation: CSF or cell lysate samples are prepared in a lysis buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for sAPPβ overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system. The intensity of the bands corresponding to sAPPβ can be quantified using densitometry software.

Quantitative Analysis of Aβ Peptides by Immunoprecipitation-Mass Spectrometry (IP-MS)

This method offers high specificity and the ability to measure multiple Aβ isoforms simultaneously.

Protocol:

-

Immunoprecipitation (IP):

-

Aβ peptides are captured from CSF using an antibody specific to the N- or C-terminus of Aβ, which is coupled to magnetic beads.

-

The sample is incubated with the antibody-bead conjugate to allow for the binding of Aβ peptides.

-

The beads are then washed to remove unbound proteins.

-

-

Elution: The bound Aβ peptides are eluted from the beads using an acidic solution.

-

Mass Spectrometry (MS) Analysis:

-

The eluted sample is mixed with a matrix and spotted onto a MALDI target plate for Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS analysis, or analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer separates the peptides based on their mass-to-charge ratio, allowing for the identification and quantification of different Aβ isoforms.

-

Stable isotope-labeled Aβ peptides are often used as internal standards for absolute quantification.

-

Visualizations

Signaling Pathway: APP Processing and the Effect of this compound

Caption: Amyloid Precursor Protein (APP) processing pathways.

Experimental Workflow: CSF Biomarker Analysis

Caption: Workflow for assessing target engagement using CSF biomarkers.

Logical Relationship: this compound, BACE1, and Biomarkers

References

- 1. Reversibility of cognitive worsening observed with BACE inhibitor this compound in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The BACE‐1 inhibitor CNP520 for prevention trials in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. Profiling the dynamics of CSF and plasma Aβ reduction after treatment with JNJ-54861911, a potent oral BACE inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alzheimerspreventioninitiative.com [alzheimerspreventioninitiative.com]

- 10. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 12. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

Umibecestat effect on amyloid beta production

An In-depth Technical Guide on the Effect of Umibecestat on Amyloid-Beta Production

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CNP520) is a potent, orally bioavailable small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme that initiates the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides.[4][5] These peptides, particularly Aβ42, are central to the amyloid cascade hypothesis of Alzheimer's disease (AD), as their aggregation and deposition into plaques are considered key pathological events.[4][6] this compound was developed to reduce Aβ production and thereby prevent or slow the progression of AD.[7][8] Preclinical studies demonstrated significant Aβ reduction in various animal models.[9][10] Subsequent clinical trials in humans confirmed a robust, dose-dependent reduction of Aβ in cerebrospinal fluid (CSF).[1][9] However, the Phase II/III clinical trials, known as the Generation Studies, were terminated prematurely.[11] This decision was based on findings of a small but significant cognitive worsening in participants receiving the drug compared to placebo, alongside other side effects like weight loss and brain volume reduction.[12][13][14] Notably, the cognitive decline was observed to be reversible upon discontinuation of the treatment.[13][15] This guide provides a detailed technical overview of this compound's mechanism, its quantified effects on Aβ production, the experimental protocols used for its evaluation, and the ultimate outcomes of its clinical development.

Mechanism of Action: BACE1 Inhibition

The processing of the amyloid precursor protein (APP) can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

-

Non-Amyloidogenic Pathway: APP is cleaved by α-secretase within the Aβ domain, precluding the formation of the Aβ peptide. This cleavage produces a soluble fragment, sAPPα, and a C-terminal fragment (C83).

-

Amyloidogenic Pathway: APP is first cleaved by BACE1 (β-secretase) at the N-terminus of the Aβ sequence.[4][5] This action generates a soluble fragment, sAPPβ, and a membrane-bound C-terminal fragment of 99 amino acids (C99).[5][16] The C99 fragment is then cleaved by the γ-secretase complex, releasing the Aβ peptide (commonly Aβ40 and Aβ42) and the APP intracellular domain (AICD).[4][17]

This compound is a selective BACE1 inhibitor.[2][3] By binding to the active site of BACE1, it prevents the initial cleavage of APP, thereby shifting APP processing away from the amyloidogenic pathway and reducing the production of all downstream Aβ species.[9] Preclinical studies showed that treatment with this compound not only decreased the direct BACE1 product sAPPβ but also increased sAPPα, confirming this shift in APP metabolism.[9]

Quantitative Data on Aβ Reduction

This compound demonstrated a consistent and dose-dependent reduction in Aβ levels in both preclinical and clinical settings.

Preclinical Studies

Studies in rats, dogs, and APP-transgenic mice showed that this compound effectively reduced Aβ in both the brain and CSF and slowed the deposition of amyloid plaques.[9][10][15]

Table 1: Effect of this compound on Soluble APP Metabolites in APP23 Mice Brains Data extracted from supplementary figures in a 2018 publication.[18]

| Treatment Group | Soluble Aβ40 (pg/mg tissue) | % Reduction vs. Control | Soluble Aβ42 (pg/mg tissue) | % Reduction vs. Control | sAPPβ (Swedish) | % Reduction vs. Control |

| Vehicle Control | ~1200 | - | ~250 | - | ~2.5 | - |

| Low Dose (4 mg/kg) | ~400 | ~67% | ~100 | ~60% | ~1.0 | ~60% |

| High Dose (40 mg/kg) | ~150 | ~87.5% | ~50 | ~80% | ~0.5 | ~80% |

Clinical Studies

In a Phase IIa study involving healthy participants aged 60 years and older, this compound was found to be safe and well-tolerated and produced a robust, dose-dependent reduction in CSF Aβ.[9][15] This data informed the dose selection for the larger Phase II/III Generation Studies.

Table 2: Predicted BACE1 Inhibition in Humans Based on CSF Aβ Reduction Data from the Phase IIa study used to select doses for the Phase II/III Generation Program.[15]

| This compound Daily Dose | Predicted BACE1 Inhibition | Biomarker Used for Prediction |

| 15 mg | ~70% | CSF Aβ1-40 |

| 50 mg | ~90% | CSF Aβ1-40 |

Although the Generation studies were halted, the biomarker data confirmed potent BACE1 inhibition. For comparison, another BACE1 inhibitor, Verubecestat (MK-8931), showed that daily doses of 12, 40, and 60 mg reduced CSF Aβ40 by 57%, 79%, and 84%, respectively, in AD patients.[19]

Experimental Protocols

The evaluation of this compound's effect on Aβ production relies on two primary types of assays: quantification of Aβ peptides and measurement of BACE1 enzymatic activity.

Quantification of Amyloid-Beta in Cerebrospinal Fluid

The concentration of Aβ peptides (primarily Aβ1-40 and Aβ1-42) in CSF is a key biomarker for assessing the pharmacological effect of BACE1 inhibitors. This is typically achieved using immunoassays or mass spectrometry.

Protocol: Aβ Quantification by Immunoprecipitation and Mass Spectrometry (IP-MS) This protocol is a composite based on established methodologies.[20][21][22][23]

-

CSF Sample Collection: Collect cerebrospinal fluid from subjects via lumbar puncture following standardized procedures. Centrifuge the samples to remove any cellular debris and store at -80°C until analysis.

-

Standard Preparation: Prepare a standard curve using synthetic Aβ peptides of known concentrations. For absolute quantification, stable isotope-labeled (e.g., ¹⁵N) Aβ peptides are included as internal standards in each sample.[20]

-

Immunoprecipitation (IP):

-

Add anti-Aβ monoclonal antibodies (e.g., 6E10 or 4G8) conjugated to magnetic beads to the CSF samples.

-

Incubate the mixture to allow the antibodies to bind to the Aβ peptides.

-

Use a magnetic rack to separate the beads (with bound Aβ) from the rest of the CSF.

-

Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

-

-

Elution: Elute the captured Aβ peptides from the beads using an acidic elution buffer (e.g., formic acid).

-

Mass Spectrometry (MS) Analysis:

-

Analyze the eluted sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.[20][22]

-

The mass spectrometer separates the peptides based on their mass-to-charge ratio, allowing for the specific detection and quantification of different Aβ isoforms (Aβ1-38, Aβ1-40, Aβ1-42, etc.).

-

-

Data Analysis: Quantify the concentration of each Aβ species in the sample by comparing its signal intensity to that of the internal standard and referencing the standard curve.

BACE1 Enzymatic Activity Assay

To directly measure the inhibitory effect of a compound on BACE1, a cell-free enzymatic assay is commonly used. Fluorogenic resonance energy transfer (FRET) substrates are frequently employed for high-throughput screening.

Protocol: Fluorogenic BACE1 Activity Assay This protocol is based on commercially available kits and published methods.[24][25][26][27]

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate acidic buffer (e.g., sodium acetate, pH 4.5), as BACE1 activity is optimal at acidic pH.[4]

-

BACE1 Enzyme: Dilute purified, recombinant human BACE1 enzyme to the desired concentration in the assay buffer.

-

Fluorogenic Substrate: Use a synthetic peptide substrate containing the BACE1 cleavage site flanked by a fluorophore and a quencher. When the peptide is intact, the quencher suppresses the fluorophore's signal.

-

Inhibitor: Prepare serial dilutions of this compound (or other test compounds).

-

-

Assay Procedure (96-well plate format):

-

Add the assay buffer to all wells.

-

Add the test inhibitor (this compound) or vehicle control (e.g., DMSO) to the respective wells.

-

Add the BACE1 enzyme solution to all wells except for the negative control/background wells.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

-

Signal Detection:

-

Measure the fluorescence intensity at regular intervals using a plate reader set to the appropriate excitation and emission wavelengths for the fluorophore.

-

As BACE1 cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce BACE1 activity by 50%).

-

Conclusion and Future Perspectives

This compound unequivocally demonstrated potent and dose-dependent target engagement by significantly reducing Aβ production in both preclinical models and human subjects.[9][18] The data confirmed that BACE1 inhibition is a viable strategy for lowering central Aβ levels, a primary goal of the amyloid hypothesis.

However, the clinical development of this compound, like that of several other BACE1 inhibitors, was halted due to adverse effects, most notably a paradoxical cognitive worsening.[11][14][28] While this effect was reversible, it raised significant concerns about the long-term safety of potent BACE1 inhibition.[13][15] BACE1 has numerous physiological substrates beyond APP that are involved in processes like myelination and synaptic function, and inhibiting its activity may disrupt these essential functions.[29][30]